![molecular formula C9H9BrO B13744456 8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)
8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2-methoxybicyclo[420]octa-1,3,5-triene is a bicyclic compound that features a bromine atom and a methoxy group attached to a bicyclo[420]octa-1,3,5-triene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methoxybicyclo[4.2.0]octa-1,3,5-triene typically involves the bromination of 2-methoxybicyclo[4.2.0]octa-1,3,5-triene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and ensure selective substitution at the desired position .
Industrial Production Methods
While specific industrial production methods for 8-Bromo-2-methoxybicyclo[4.2.0]octa-1,3,5-triene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-2-methoxybicyclo[4.2.0]octa-1,3,5-triene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Carbonyl compounds derived from the oxidation of the methoxy group.
Reduction: Compounds with reduced bromine or methoxy groups.
Wissenschaftliche Forschungsanwendungen
8-Bromo-2-methoxybicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 8-Bromo-2-methoxybicyclo[4.2.0]octa-1,3,5-triene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through its functional groups. The bromine atom and methoxy group can participate in hydrogen bonding, van der Waals interactions, and covalent bonding, influencing the compound’s biological activity and chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the bromine and methoxy substituents.
2-Methoxybicyclo[4.2.0]octa-1,3,5-triene: Similar structure but lacks the bromine atom.
8-Bromobicyclo[4.2.0]octa-1,3,5-triene: Similar structure but lacks the methoxy group
Uniqueness
8-Bromo-2-methoxybicyclo[420]octa-1,3,5-triene is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H9BrO |
|---|---|
Molekulargewicht |
213.07 g/mol |
IUPAC-Name |
8-bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C9H9BrO/c1-11-8-4-2-3-6-5-7(10)9(6)8/h2-4,7H,5H2,1H3 |
InChI-Schlüssel |
AWUJLEPXHSTAMB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C(C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13744374.png)


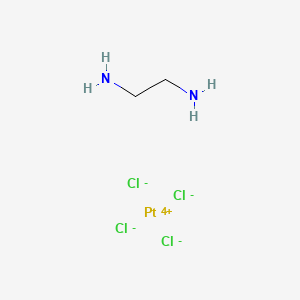
![9-methylbenzo[c]acridine](/img/structure/B13744398.png)

![2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine](/img/structure/B13744413.png)
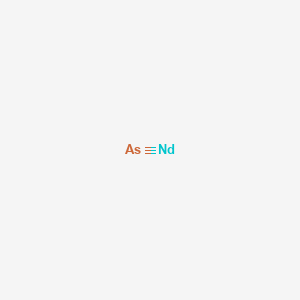
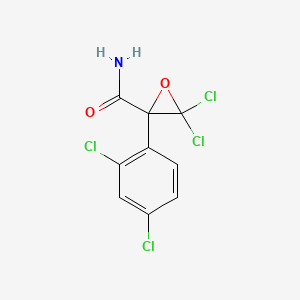
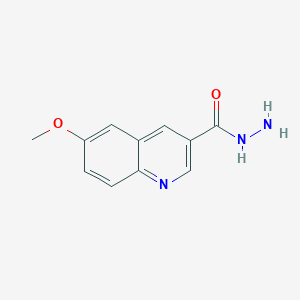

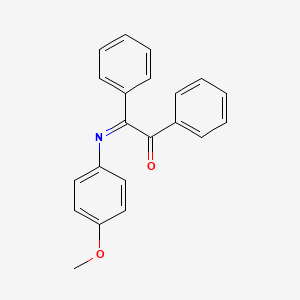

![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)
